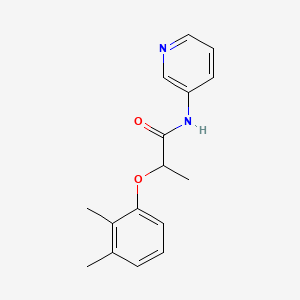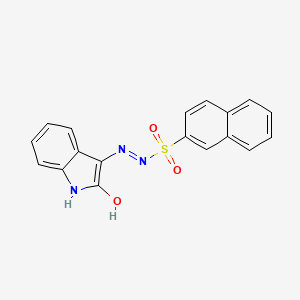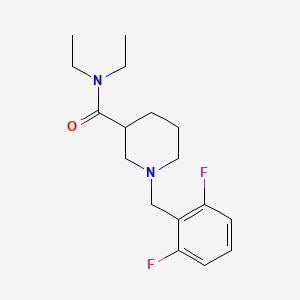
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide, also known as JNJ-5207852, is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. The channel is expressed in sensory neurons and is involved in pain sensation and inflammation. JNJ-5207852 has been extensively studied for its potential therapeutic applications in pain management and inflammation.
Mechanism of Action
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide acts as a non-competitive inhibitor of the TRPV1 channel. The channel is activated by various stimuli, including heat, protons, and capsaicin. 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide binds to a site on the channel that is distinct from the capsaicin binding site and prevents the channel from opening in response to these stimuli.
Biochemical and physiological effects:
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been shown to reduce pain sensation in various animal models. The inhibition of the TRPV1 channel by 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide results in a decrease in the transmission of pain signals. 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has also been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines. In addition, 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been extensively studied in animal models, and its efficacy and safety have been demonstrated in various preclinical studies. However, there are some limitations to its use in lab experiments. One limitation is that 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide is not selective for the TRPV1 channel and can also inhibit other ion channels. Another limitation is that 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide. One direction is to develop more selective TRPV1 inhibitors that do not inhibit other ion channels. Another direction is to investigate the potential therapeutic applications of 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide in other conditions, such as anxiety and depression. Finally, the development of more effective formulations of 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide with improved solubility and bioavailability could enhance its therapeutic potential.
Synthesis Methods
The synthesis of 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide involves a series of chemical reactions. The starting material is 2,3-dimethylphenol, which is reacted with chloroacetyl chloride to form 2-chloro-3-(2,3-dimethylphenoxy)propanoic acid. The acid is then reacted with pyridine to form the corresponding amide, which is further reacted with thionyl chloride and then with 3-aminopropionitrile to yield the final product, 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. The TRPV1 channel is involved in the transmission of pain signals, and its inhibition by 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been shown to reduce pain sensation in various animal models. 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has also been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-4-8-15(12(11)2)20-13(3)16(19)18-14-7-5-9-17-10-14/h4-10,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFWRUNAGHWNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6048251.png)
![isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6048252.png)
![[4-(4-methoxybenzyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methanol](/img/structure/B6048257.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6048263.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6048271.png)
![4-(2-fluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6048273.png)
![4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B6048278.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6048286.png)
![4-{6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6048291.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B6048300.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6048309.png)
![2-methoxy-6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B6048310.png)